molecular formula C32H21FN4O2S B12201293 (2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12201293
M. Wt: 544.6 g/mol
InChI Key: LKUMDIBGHMRJJM-MIXAMLLLSA-N
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Description

The compound “(2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzyl alcohol, which is then reacted with other aromatic compounds to form the desired structure. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the thiazolo[3,2-a]benzimidazole moiety: This step may involve cyclization reactions under acidic or basic conditions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without compromising the quality of the product.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-[(3-{3-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. For example, the presence of the fluorobenzyl group may enhance the compound’s lipophilicity and metabolic stability compared to its analogs.

Properties

Molecular Formula

C32H21FN4O2S

Molecular Weight

544.6 g/mol

IUPAC Name

(2Z)-2-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C32H21FN4O2S/c33-26-14-5-4-9-22(26)20-39-25-13-8-10-21(17-25)30-23(19-36(35-30)24-11-2-1-3-12-24)18-29-31(38)37-28-16-7-6-15-27(28)34-32(37)40-29/h1-19H,20H2/b29-18-

InChI Key

LKUMDIBGHMRJJM-MIXAMLLLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C=C\5/C(=O)N6C7=CC=CC=C7N=C6S5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N6C7=CC=CC=C7N=C6S5

Origin of Product

United States

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